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Compound of Interest

Compound Name: TCMDC-135051

cat. No.: 82432879

An In-depth Technical Guide to the Antimalarial Compound TCMDC-135051

Introduction

TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase
PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2] Identified
from a screening of approximately 25,000 compounds, TCMDC-135051 has emerged as a
promising lead compound for the development of a new class of antimalarials.[1] Its
significance lies in its novel mechanism of action and its demonstrated activity against multiple
stages of the malaria parasite life cycle, including the asexual blood stages responsible for
clinical disease, the liver stage, and the gametocyte stages required for transmission.[1][3] This
multi-stage efficacy presents the potential for a single treatment that is curative, prophylactic,
and transmission-blocking.[4][5]

Chemical Structure and Properties

The core structure of TCMDC-135051 is a 7-azaindole scaffold, a pharmacophore found in
several therapeutic agents.[1] This central scaffold is substituted at the 2- and 4-positions with
aromatic rings.[1][4] Key functional groups include a tertiary amine and a carboxylic acid, which
result in the compound being zwitterionic at physiological pH.[1][4] The co-crystal structure of
TCMDC-135051 bound to its target, PfCLK3, has been solved, providing detailed insights into
its binding mode.[6][7]
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Property Value

Molecular Formula C29H33N303[8]
Molecular Weight 471.59 g/mol [8]
CAS Number 2413716-15-9[8]

0=C(0)C1=CC=C(C2=C3C(NC(C4=C(OC)C=C
SMILES C(CN(CC)CC)=C4)=C3)=NC=C2)C=C1C(C)C[8
]

Quantitative Biological Data

The biological activity of TCMDC-135051 has been characterized through various in vitro and
cell-based assays. The data highlights its potency against the target kinase and its
effectiveness in inhibiting parasite growth across different species and strains, including those

resistant to current drugs.

Table 1: Biological Activity of TCMDC-135051
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Assay Type

In Vitro Kinase
Assay

Target / Strain Metric

Recombinant

PfCLK3 (P.
falciparum)

IC50

Value Reference

40 nM [9]

Recombinant
PvCLK3 (P.

vivax)

IC50

33 nM [8]

Recombinant
PbCLK3 (P.
berghei)

IC50

13 nM 8]

Parasiticidal

Activity

P. falciparum
(3D7,
chloroquine-

sensitive)

EC50

180 nM [1][]

P. falciparum

EC50

(G449P mutant)

1806 nM [1][4]

Liver Stage

Activity

P. berghei

sporozoites

EC50

400 nM 8]

Cytotoxicity

Mouse HT-22

cells

IC50

8.1 uM 8]

| | Human HepG2 cells | - | Low toxicity observed |[5][10] |

Table 2: Crystallographic Data for PfCLK3-TCMDC-135051 Complex (PDB ID: 8RPC)

Parameter Value Reference
Method X-RAY DIFFRACTION [6]
Resolution 2.08 A [6]
R-Value Work 0.199 [6]
R-Value Free 0.257 [6]
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| Organism | Plasmodium falciparum |[6] |

Mechanism of Action: PfCLK3 Inhibition

TCMDC-135051 exerts its antimalarial effect by selectively inhibiting PfCLK3, a member of the
cdc2-like kinase family.[3][4] In Plasmodium, PfCLK3 plays a crucial role in the phosphorylation
of splicing factors, which are necessary for the correct assembly and function of the
spliceosome to process parasite RNA.[4] By inhibiting PICLK3, TCMDC-135051 disrupts
downstream RNA splicing, leading to a halt in parasite development, particularly during the
trophozoite-to-schizont transition, and ultimately causing parasite death.[1][8] Importantly, the
compound shows high selectivity for the parasite kinase over the most closely related human
ortholog, PRPF4B, indicating a low potential for off-target toxicity in the host.[3]
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Caption: Inhibition of the PfCLK3 signaling pathway by TCMDC-135051.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Kinase Assay
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This assay was employed to determine the in vitro potency of TCMDC-135051 against the full-
length recombinant PfCLK3 protein.[1][11]

e Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-
labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (APC).

e Procedure:

o The kinase reaction is performed by incubating PfCLK3 with the peptide substrate and
ATP in the presence of varying concentrations of TCMDC-135051.

o The reaction is allowed to proceed for a set time at room temperature.

o The detection reagents (Europium-antibody and Streptavidin-APC) are added to stop the
reaction.

o If the substrate is phosphorylated by PfCLK3, the Europium-labeled antibody binds to it.
The biotin tag on the substrate then binds to the Streptavidin-APC.

o Detection: The plate is read on a TR-FRET-capable plate reader. When the Europium
(donor) and APC (acceptor) are brought into close proximity via the phosphorylated
substrate, FRET occurs. The signal is proportional to the kinase activity.

¢ Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of the compound against live malaria parasites cultured in
human red blood cells.[1][9]

» Parasite Culture: A chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a
continuous in vitro culture with human erythrocytes in RPMI-1640 medium. Parasite stages
are synchronized.

e Assay Setup:
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o Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates
containing human erythrocytes.

o TCMDC-135051 is added in a series of dilutions.

e Drug Incubation: The parasites are incubated with the compound for 72 hours. For shorter
treatments (e.g., 24 hours), the drug is removed by washing the cells, which are then
resuspended in fresh medium.[9]

o Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-
specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like
SYBR Green I.

« Analysis: The fluorescence or absorbance readings are normalized to controls (no drug) and
blanks (no parasites). The EC50 value is determined using a non-linear regression curve fit.
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Caption: Workflow for the SYBR Green I-based parasite viability assay.
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Chemical Synthesis Overview

The synthesis of TCMDC-135051 is a multi-step process based on the 7-azaindole core.[5][9]
The key steps involve building the molecule through sequential coupling reactions.

Protection: The starting material, 4-bromo-7-azaindole, is first protected.
« lodination: Selective iodination at the C-2 position of the indole ring is achieved.

e Suzuki Coupling #1: The first aromatic ring (Ring A precursor) is attached via a Suzuki
coupling reaction.

e Reductive Amination: The tertiary amine functional group is installed.

e Suzuki Coupling #2: The second aromatic ring (Ring B precursor) is attached via a second
Suzuki coupling.

o Deprotection: Final deprotection steps yield the target molecule, TCMDC-135051.
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Caption: Simplified chemical synthesis workflow for TCMDC-135051.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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